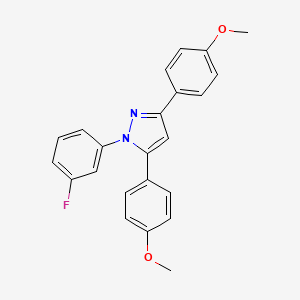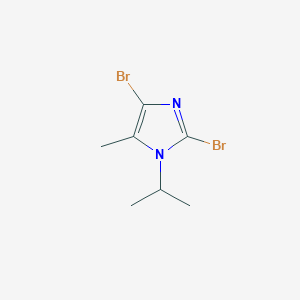![molecular formula C14H11N3O5 B10910571 1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B10910571.png)
1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a pyridine ring
Preparation Methods
The synthesis of 1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles in the presence of pyridine-2-carboxylic acid as a catalyst . This green synthesis method is efficient and yields the desired product in high purity and yield.
Chemical Reactions Analysis
1-(Carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with cellular signaling pathways and modulate gene expression .
Comparison with Similar Compounds
Similar compounds to 1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include other pyrazolo[3,4-b]pyridine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. For example:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have shown potent activities against fibroblast growth factor receptors and are being explored for cancer therapy.
Pyrazolo[3,4-b]quinolinones: These compounds are synthesized using similar methods and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H11N3O5 |
|---|---|
Molecular Weight |
301.25 g/mol |
IUPAC Name |
1-(carboxymethyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H11N3O5/c1-7-12-8(14(20)21)5-9(10-3-2-4-22-10)15-13(12)17(16-7)6-11(18)19/h2-5H,6H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
HQBJHWKAWILPQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B10910493.png)
![N-{(1Z)-3-{(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B10910502.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(3,5-dibromopyridin-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10910515.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10910516.png)
![4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10910518.png)
![N'-[(3Z)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B10910527.png)
![1-[(4-chlorophenoxy)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10910534.png)




![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10910566.png)
![N-[1-acetyl-3-(difluoromethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B10910570.png)
![1-cyclopentyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B10910577.png)
